4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile
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Overview
Description
4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common approach includes the introduction of the trifluoromethyl group into a pyridine ring, followed by cyclohexane ring formation and subsequent nitrile group addition. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential in therapeutic applications.
Comparison with Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylpyridine derivatives: Used in agrochemicals and pharmaceuticals for their unique properties.
Biological Activity
4,4-Difluoro-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile, also referred to as compound 1, is a novel fluorinated pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H15F5N2
- Molecular Weight : 294.26 g/mol
- CAS Number : 1598430-07-9
Property | Value |
---|---|
Molecular Formula | C13H15F5N2 |
Molecular Weight | 294.26 g/mol |
Density | 1.30 g/cm³ (predicted) |
Boiling Point | 321.3 °C (predicted) |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, the presence of fluorine atoms in the structure often enhances lipophilicity, allowing better membrane penetration and increased potency against various bacterial strains.
Case Study: Antibacterial Activity
A study explored the antibacterial efficacy of fluorinated pyridine derivatives against Escherichia coli and Staphylococcus aureus. Results demonstrated that compounds with trifluoromethyl groups exhibited a minimum inhibitory concentration (MIC) significantly lower than their non-fluorinated counterparts .
Anticancer Activity
Fluorinated compounds have been recognized for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.
Research Findings
In a recent study, the compound was evaluated for its effect on cancer cell lines. The results indicated that it inhibited cell proliferation in HeLa cells by inducing apoptosis through the activation of caspase pathways .
Table 2: Summary of Biological Activities
Activity Type | Target Organism/Cells | Observed Effect | Reference |
---|---|---|---|
Antibacterial | E. coli | MIC = 10 µg/mL | |
Antibacterial | S. aureus | MIC = 15 µg/mL | |
Anticancer | HeLa cells | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Compounds containing pyridine rings are known to inhibit various enzymes crucial for microbial and tumor cell survival.
- Membrane Disruption : The lipophilic nature of fluorinated compounds may lead to disruption of microbial membranes, resulting in cell death.
- Apoptotic Pathways : In cancer cells, activation of apoptotic pathways through caspase activation is a common mechanism observed with similar compounds.
Properties
Molecular Formula |
C13H11F5N2 |
---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
4,4-difluoro-1-[6-(trifluoromethyl)pyridin-3-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H11F5N2/c14-12(15)5-3-11(8-19,4-6-12)9-1-2-10(20-7-9)13(16,17)18/h1-2,7H,3-6H2 |
InChI Key |
XAOCVUBOTOMBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C#N)C2=CN=C(C=C2)C(F)(F)F)(F)F |
Origin of Product |
United States |
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